-Bromo-4-methylquinoline can serve as a building block in the synthesis of more complex molecules with various potential applications. Studies have shown its use in the synthesis of:
[1] Sigma-Aldrich. (n.d.). 2-Bromo-4-methylaniline 98% | CAS: 583-68-6 | Sigma-Aldrich.
2-Bromo-4-methylquinoline is an organic compound with the molecular formula and a molecular weight of 222.08 g/mol. It features a quinoline structure, characterized by a fused benzene and pyridine ring, with a bromine atom and a methyl group at the 2 and 4 positions, respectively. This compound is notable for its potential applications in pharmaceuticals and material sciences due to its unique chemical properties.
The reactivity of 2-Bromo-4-methylquinoline primarily involves electrophilic substitution reactions, typical of aromatic compounds. The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating various transformations:
2-Bromo-4-methylquinoline exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes (CYP1A2 and CYP2C19) which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it a compound of interest in pharmacological studies. Furthermore, its derivatives have shown promise in anti-cancer and anti-inflammatory research due to their ability to interact with biological targets.
Various methods have been developed for synthesizing 2-Bromo-4-methylquinoline:
2-Bromo-4-methylquinoline finds applications across various fields:
Studies on the interaction of 2-Bromo-4-methylquinoline with biological systems have revealed its role as an inhibitor of cytochrome P450 enzymes. Such interactions are critical for understanding drug-drug interactions and metabolic pathways. Additionally, research into its binding affinity with various receptors has shown potential implications for therapeutic development.
Several compounds share structural similarities with 2-Bromo-4-methylquinoline. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-2-methylquinoline | 50488-44-3 | Similar brominated quinoline structure; different substitution pattern. |
| 3-Bromo-4-methylquinoline | 64658-04-4 | Different position of bromine; altered reactivity profile. |
| 6-Bromoquinoline | 10065-66-0 | Lacks methyl substitution; primarily used in dye synthesis. |
| 2-Methylquinoline | 91-63-0 | No halogen substitution; serves as a precursor for various derivatives. |
| 4-Aminomethylquinoline | 1095661-17-8 | Amino group substitution alters biological activity significantly. |